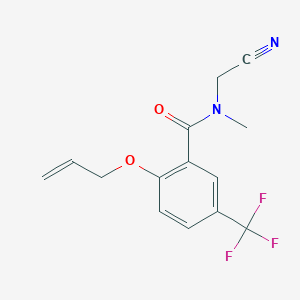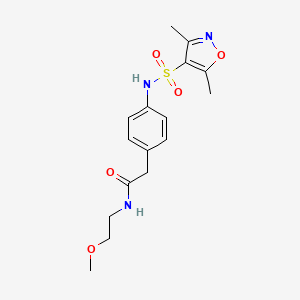
2-(4-(3,5-dimethylisoxazole-4-sulfonamido)phenyl)-N-(2-methoxyethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-(3,5-dimethylisoxazole-4-sulfonamido)phenyl)-N-(2-methoxyethyl)acetamide, also known as DASA-58, is a small molecule inhibitor that has been studied for its potential use in various scientific research applications. This compound was first synthesized in 2008 and has since been the subject of numerous studies. In
Scientific Research Applications
Hydrolysis and Solvent Interactions
The compound has been studied in the context of hydrolysis kinetics, particularly its interactions with various solutes in aqueous solutions. For example, the kinetics of uncatalyzed hydrolysis of certain chemical compounds, including sulfonamides, have been analyzed in aqueous solutions containing various solutes like formamide, acetamide, propionamide, and others. This research provides insights into the Gibbs energies for substrate ↔ added solute interactions, shedding light on the chemical behavior of similar compounds in different solvent environments (Kerstholt, Engberts, & Blandamer, 1993).
Antimalarial and Antiviral Potential
Sulfonamides, including structures similar to the compound , have been explored for their potential in treating diseases. For instance, antimalarial sulfonamides have been investigated using computational calculations and molecular docking studies. These studies assess the reactivity of sulfonamide derivatives and their in vitro antimalarial activity, also characterizing their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Additionally, these compounds have been evaluated against COVID-19, indicating their broader application in pharmaceutical research (Fahim & Ismael, 2021).
Transition Metal Complexes and Antibacterial Activity
Sulfonamide-derived compounds, including those structurally related to the compound , have been synthesized and studied for their biological activities. Research has involved synthesizing sulfonamide-derived new ligands and their transition metal complexes, characterizing them through various methods, and evaluating their antibacterial and antifungal activities. These studies highlight the potential of sulfonamide-derived compounds in developing new antibacterial agents (Chohan & Shad, 2011).
Fluorescence and Molecular Probing
Compounds structurally similar to the queried compound have been developed as fluorescent solvatochromic dyes. These compounds exhibit strong solvent-dependent fluorescence correlated with solvent polarity, indicating their potential use in creating ultra-sensitive fluorescent molecular probes for studying biological events and processes. This research highlights the potential of sulfonamide derivatives in the field of molecular probing and fluorescence-based detection (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).
properties
IUPAC Name |
2-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonylamino]phenyl]-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5S/c1-11-16(12(2)24-18-11)25(21,22)19-14-6-4-13(5-7-14)10-15(20)17-8-9-23-3/h4-7,19H,8-10H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMUKKFZXWZMPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(3,5-dimethylisoxazole-4-sulfonamido)phenyl)-N-(2-methoxyethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


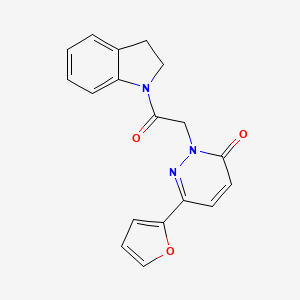
![N-(4-fluorophenyl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2651838.png)
![tert-Butyl 4-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2651841.png)
![2-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2651842.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acrylamide](/img/structure/B2651843.png)
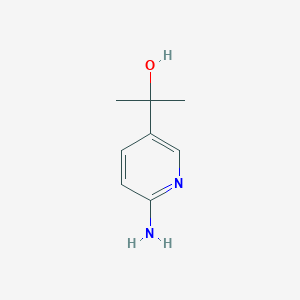
![8-((2,5-Dimethoxyphenyl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2651849.png)
![(2Z)-8-methoxy-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2651850.png)
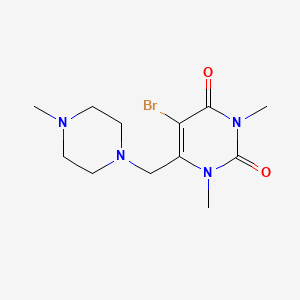
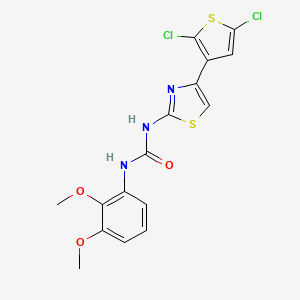

![5-(tert-Butoxycarbonyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-4-carboxylic acid](/img/structure/B2651855.png)
